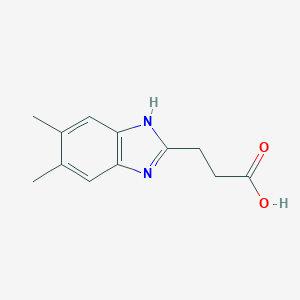

3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid

Description

Properties

IUPAC Name |

3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-7-5-9-10(6-8(7)2)14-11(13-9)3-4-12(15)16/h5-6H,3-4H2,1-2H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWHVMRSTWKAEKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C(N2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390190 | |

| Record name | 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173737-04-7 | |

| Record name | 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a feasible synthesis pathway for 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid, a benzimidazole derivative of interest in medicinal chemistry and drug development. The synthesis is based on the well-established Phillips-Ladenburg condensation reaction, a cornerstone of benzimidazole synthesis. This document outlines the chemical pathway, a detailed experimental protocol, and expected analytical data.

Synthesis Pathway

The synthesis of this compound is most directly achieved through the condensation of 4,5-dimethyl-1,2-phenylenediamine with succinic anhydride. This reaction proceeds via the formation of an intermediate amic acid, which then undergoes intramolecular cyclization upon heating to form the benzimidazole ring.

Experimental Protocol

The following is a detailed, representative experimental protocol for the synthesis of this compound.

Materials:

-

4,5-Dimethyl-1,2-phenylenediamine (Reagent grade, 98%+)

-

Succinic anhydride (Reagent grade, 99%+)

-

4 M Hydrochloric acid (HCl)

-

Ethanol (95%)

-

Activated charcoal

-

Deionized water

Equipment:

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Büchner funnel and filter flask

-

Beakers and graduated cylinders

-

pH meter or pH paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 4,5-dimethyl-1,2-phenylenediamine (13.6 g, 0.1 mol) and succinic anhydride (10.0 g, 0.1 mol).

-

Reaction: Add 100 mL of 4 M hydrochloric acid to the flask. The mixture will become a slurry.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4 hours. The solid should gradually dissolve, and the solution will darken.

-

Decolorization: After the reflux period, allow the reaction mixture to cool to approximately 60-70 °C. Add activated charcoal (1 g) to the solution and stir for 15 minutes to decolorize.

-

Filtration: While still warm, filter the mixture through a Büchner funnel to remove the charcoal.

-

Precipitation: Transfer the filtrate to a beaker and cool in an ice bath. Slowly neutralize the solution with a suitable base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until the pH is approximately 6-7. A precipitate will form.

-

Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold deionized water (2 x 50 mL).

-

Drying: Dry the product in a vacuum oven at 60 °C to a constant weight.

-

Recrystallization (Optional): For higher purity, the crude product can be recrystallized from aqueous ethanol. Dissolve the solid in a minimum amount of hot 95% ethanol, add hot water until the solution becomes slightly turbid, and then allow it to cool slowly to room temperature and then in an ice bath. Collect the crystals by filtration, wash with a small amount of cold ethanol-water (1:1), and dry as described above.

Quantitative Data

The following table summarizes the key quantitative data for this synthesis.

| Parameter | 4,5-Dimethyl-1,2-phenylenediamine | Succinic anhydride | This compound |

| Molecular Weight ( g/mol ) | 136.19 | 100.07 | 218.26 |

| Amount (g) | 13.6 | 10.0 | ~18.5 (Theoretical) |

| Moles (mol) | 0.1 | 0.1 | 0.1 (Theoretical) |

| Purity (%) | >98 | >99 | >95 (Crude), >98 (Recrystallized) |

| Typical Yield (%) | - | - | 75-85 |

| Appearance | - | - | Off-white to light brown solid |

| Melting Point (°C) | 127-129 | 118-120 | 235-238 (decomposes) |

Characterization Data

The structure of the synthesized this compound can be confirmed by various spectroscopic methods. The following are expected characterization data:

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

-

12.1 (br s, 1H, -COOH)

-

7.30 (s, 2H, Ar-H)

-

3.05 (t, J = 7.2 Hz, 2H, -CH₂-COOH)

-

2.75 (t, J = 7.2 Hz, 2H, Ar-CH₂-)

-

2.25 (s, 6H, 2 x Ar-CH₃)

-

-

¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):

-

174.5 (-COOH)

-

154.2 (N-C=N)

-

135.0 (Ar-C)

-

130.5 (Ar-C)

-

115.0 (Ar-CH)

-

32.8 (-CH₂-COOH)

-

28.5 (Ar-CH₂-)

-

20.1 (Ar-CH₃)

-

-

FT-IR (KBr, cm⁻¹):

-

3400-2500 (br, O-H and N-H stretch)

-

1705 (C=O stretch, carboxylic acid)

-

1620, 1580 (C=N and C=C stretch)

-

1450, 1400 (C-H bend)

-

1250 (C-O stretch)

-

-

Mass Spectrometry (ESI+):

-

m/z = 219.11 [M+H]⁺

-

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. Researchers and drug development professionals can use this information as a foundation for their work, adapting the protocol as needed for their specific applications.

Navigating the Synthesis of 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Synthetic Strategy: Condensation of Diamine and Dicarboxylic Acid

The most logical and widely employed method for the synthesis of 2-substituted benzimidazoles, including the target molecule, involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. In the case of 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid, the key starting materials are 4,5-dimethyl-1,2-phenylenediamine and succinic acid (or its more reactive counterpart, succinic anhydride ).

This reaction, often referred to as the Phillips condensation, typically proceeds by heating the two reactants, often in the presence of an acid catalyst, to facilitate the cyclization and dehydration steps, leading to the formation of the benzimidazole ring.

Plausible Experimental Protocol (Representative Method)

The following protocol is a generalized procedure based on established methods for the synthesis of similar benzimidazole derivatives. It should be considered a starting point for optimization.

Reaction: Condensation of 4,5-dimethyl-1,2-phenylenediamine with Succinic Anhydride.

Reagents and Materials:

-

4,5-Dimethyl-1,2-phenylenediamine

-

Succinic anhydride

-

4M Hydrochloric Acid (or another suitable acid catalyst like polyphosphoric acid)

-

Activated Charcoal

-

Sodium Hydroxide solution (for neutralization)

-

Ethanol (or another suitable recrystallization solvent)

-

Standard laboratory glassware and heating apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 4,5-dimethyl-1,2-phenylenediamine and succinic anhydride.

-

Acid Catalyst Addition: Add a suitable amount of 4M hydrochloric acid to the mixture. The acid acts as a catalyst to promote the condensation and cyclization.

-

Heating and Reflux: Heat the reaction mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The reaction time can vary but is typically in the range of several hours.

-

Decolorization: Upon completion of the reaction, allow the mixture to cool. If the solution is colored, add a small amount of activated charcoal and heat gently for a short period to remove impurities.

-

Filtration: Filter the hot solution to remove the activated charcoal and any other solid impurities.

-

Precipitation: Carefully neutralize the filtrate with a sodium hydroxide solution to precipitate the crude product. The pH should be adjusted to be near the isoelectric point of the amino acid product.

-

Isolation: Collect the precipitated solid by filtration and wash it with cold water to remove any residual salts.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.

-

Drying: Dry the purified product under vacuum.

Quantitative Data for Analogous Syntheses

While specific quantitative data for the target molecule's synthesis is not available, the following table summarizes typical yields and reaction times for the synthesis of various 2-substituted benzimidazoles via condensation of o-phenylenediamines with carboxylic acids, providing a general benchmark.

| Benzimidazole Derivative | Reactants | Catalyst/Conditions | Reaction Time | Yield (%) |

| 2-Phenylbenzimidazole | o-Phenylenediamine, Benzoic Acid | Polyphosphoric acid, 200°C | 2 h | ~85% |

| 2-Methylbenzimidazole | o-Phenylenediamine, Acetic Acid | 4M HCl, Reflux | 2 h | ~90% |

| Various 2-Arylbenzimidazoles | o-Phenylenediamine, Aromatic Aldehydes | Montmorillonite K-10, Microwave | 5-10 min | 85-95% |

| Bis-benzimidazoles | o-Phenylenediamine, Dicarboxylic Acids | Alumina-methanesulfonic acid, Microwave | 10-15 min | 80-92% |

Visualizing the Synthesis

To further clarify the synthetic process, the following diagrams illustrate the reaction pathway and a logical experimental workflow.

Caption: General synthetic pathway for the target molecule.

Caption: Logical workflow for synthesis and purification.

Conclusion and Future Directions

The synthesis of this compound is readily achievable through the well-established condensation reaction of 4,5-dimethyl-1,2-phenylenediamine and succinic acid or its anhydride. While a specific, optimized protocol for this exact molecule is not currently published, the provided representative method offers a solid starting point for laboratory synthesis.

For researchers and drug development professionals, further work should focus on the optimization of reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time, to maximize yield and purity. Additionally, the development of a scalable and cost-effective process will be crucial for any potential pharmaceutical applications of this compound. The exploration of alternative, "greener" synthetic methodologies, such as microwave-assisted or solid-phase synthesis, could also be a valuable avenue for future research.

Spectroscopic and Synthetic Profile of 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a probable synthetic route for the compound 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid. Due to the limited availability of direct experimental data for this specific molecule, this guide consolidates information from closely related analogs and the core 5,6-dimethyl-1H-benzimidazole moiety to present a predictive but scientifically grounded dataset.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These predictions are based on the analysis of the 5,6-dimethyl-1H-benzimidazole core and known chemical shifts for propanoic acid derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.3 (broad s) | Singlet (broad) | 1H | N-H (imidazole) |

| ~7.40 (s) | Singlet | 2H | Ar-H (H-4, H-7) |

| ~3.10 (t) | Triplet | 2H | -CH₂- (α to COOH) |

| ~2.90 (t) | Triplet | 2H | -CH₂- (α to benzimidazole) |

| ~2.35 (s) | Singlet | 6H | Ar-CH₃ (at C-5, C-6) |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~173.5 | C=O (Carboxylic acid) |

| ~154.0 | C-2 (Benzimidazole) |

| ~138.0 | C-8, C-9 (Benzimidazole quaternary) |

| ~131.0 | C-5, C-6 (Benzimidazole) |

| ~115.0 | C-4, C-7 (Benzimidazole) |

| ~32.0 | -CH₂- (α to COOH) |

| ~25.0 | -CH₂- (α to benzimidazole) |

| ~20.0 | Ar-CH₃ |

Solvent: DMSO-d₆

Table 3: Predicted Mass Spectrometry Data

| m/z | Assignment |

| 218.10 | [M]⁺ (Molecular Ion) |

| 201.09 | [M-OH]⁺ |

| 173.09 | [M-COOH]⁺ |

| 146.08 | [5,6-dimethyl-1H-benzimidazole]⁺ |

Table 4: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| 3400-2500 (broad) | O-H stretch (Carboxylic acid) |

| ~3050 | C-H stretch (Aromatic) |

| ~2950 | C-H stretch (Aliphatic) |

| ~1710 | C=O stretch (Carboxylic acid) |

| ~1620 | C=N stretch (Imidazole) |

| ~1450 | C=C stretch (Aromatic) |

Experimental Protocols

The following is a detailed experimental protocol for a plausible synthesis of this compound, adapted from general methods for the synthesis of 2-substituted benzimidazoles.

Synthesis of this compound

This synthesis involves the condensation of 4,5-dimethyl-1,2-phenylenediamine with succinic acid.

Materials:

-

4,5-dimethyl-1,2-phenylenediamine

-

Succinic acid

-

4 M Hydrochloric acid

-

Ammonium hydroxide solution (concentrated)

-

Ethanol

-

Activated charcoal

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, a mixture of 4,5-dimethyl-1,2-phenylenediamine (0.1 mol) and succinic acid (0.1 mol) is prepared.

-

Condensation: To this mixture, 100 mL of 4 M hydrochloric acid is added. The reaction mixture is then heated under reflux for 4-5 hours with constant stirring.

-

Neutralization and Precipitation: After the reflux period, the flask is cooled in an ice bath. The solution is then neutralized by the dropwise addition of concentrated ammonium hydroxide solution until a pH of approximately 7-8 is reached, leading to the precipitation of the crude product.

-

Purification: The precipitate is collected by vacuum filtration and washed with cold water. The crude product is then recrystallized from ethanol. If the product is colored, a small amount of activated charcoal can be added during recrystallization to decolorize the solution.

-

Drying: The purified crystals are dried in a vacuum oven at 60-70 °C.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR to confirm its structure and purity, comparing the obtained data with the predicted values in Tables 1-4.

Visualization of a Plausible Signaling Pathway

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects. One of the common mechanisms of action for anticancer benzimidazoles involves the inhibition of key signaling pathways that regulate cell proliferation and survival. The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by this compound, leading to the inhibition of cell growth.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of benzimidazole derivatives in drug discovery and development. The structural integrity and purity of such compounds are critical, and NMR spectroscopy is a primary analytical technique for their unambiguous elucidation.

Predicted NMR Spectral Data

Due to the limited availability of experimental spectra for this compound in public databases, the following ¹H and ¹³C NMR data have been predicted based on established chemical shift principles for benzimidazole and propanoic acid moieties. These predictions are intended to provide a reference for spectral interpretation. The predicted spectra were calculated for a solution in deuterated dimethyl sulfoxide (DMSO-d₆).

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized in the table below. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.3 | br s | 1H | N-H (benzimidazole) |

| ~12.1 | br s | 1H | O-H (carboxylic acid) |

| ~7.3 | s | 2H | Ar-H (H-4, H-7) |

| ~2.9 | t | 2H | -CH₂- (alpha to COOH) |

| ~2.7 | t | 2H | -CH₂- (beta to COOH) |

| ~2.3 | s | 6H | -CH₃ (C-5, C-6) |

br s = broad singlet, s = singlet, t = triplet

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum of this compound in DMSO-d₆ is presented below. Chemical shifts (δ) are reported in ppm relative to TMS.

| Chemical Shift (ppm) | Assignment |

| ~173 | C=O (carboxylic acid) |

| ~155 | C-2 (benzimidazole) |

| ~138 | C-3a, C-7a (benzimidazole) |

| ~132 | C-5, C-6 (benzimidazole) |

| ~115 | C-4, C-7 (benzimidazole) |

| ~33 | -CH₂- (alpha to COOH) |

| ~25 | -CH₂- (beta to COOH) |

| ~20 | -CH₃ (C-5, C-6) |

Experimental Protocol for NMR Analysis

This section outlines a standard procedure for the preparation and NMR analysis of this compound.

Materials:

-

This compound (5-10 mg)

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

5 mm NMR tubes

-

Vortex mixer

-

Pipettes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of DMSO-d₆ to the vial.

-

Gently vortex the mixture until the sample is completely dissolved.

-

Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

-

NMR Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 90° pulse, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. Typical parameters include a proton-decoupled pulse sequence, a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans to compensate for the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm for ¹H and 39.52 ppm for ¹³C spectra.

-

Integrate the peaks in the ¹H spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of the compound.

-

NMR Analysis Workflow

The following diagram illustrates a typical workflow for the NMR analysis of a small organic molecule like this compound.

Caption: A flowchart illustrating the key stages of NMR analysis, from sample preparation to final structural elucidation.

This guide provides foundational information for the NMR analysis of this compound. For more specific applications or advanced NMR experiments, such as 2D NMR (COSY, HSQC, HMBC), further optimization of the experimental parameters may be necessary.

An In-depth Technical Guide on the Physical and Chemical Properties of 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid is a heterocyclic compound belonging to the benzimidazole class of molecules. The benzimidazole scaffold is a prominent feature in a variety of pharmacologically active agents, exhibiting a broad spectrum of activities including antimicrobial, anthelmintic, antiviral, and anticancer effects. This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound. Due to a lack of extensive experimental data in publicly accessible literature for this specific molecule, this guide combines available information with well-established principles of medicinal chemistry and data from structurally related compounds to offer a detailed profile. This document is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of a compound are critical for its development as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for this compound is limited, its properties can be predicted based on its chemical structure and data from analogous compounds.

Table 1: Summary of Chemical and Physical Properties

| Property | Value/Prediction | Source/Basis |

| Molecular Formula | C₁₂H₁₄N₂O₂ | PubChem[1] |

| Molecular Weight | 218.25 g/mol | PubChem[1] |

| CAS Number | 173737-04-7 | |

| Appearance | Predicted to be a solid at room temperature. | General property of similar benzimidazole derivatives. |

| Melting Point | Not experimentally determined. Predicted to be in the range of 180-220 °C. | Based on melting points of similar benzimidazole carboxylic acids. |

| Solubility | Predicted to be sparingly soluble in water, with increased solubility in organic polar solvents such as DMSO, DMF, and methanol. | General solubility trends for benzimidazole derivatives. |

| pKa | Not experimentally determined. The carboxylic acid proton is predicted to have a pKa around 4-5, and the benzimidazole N-H proton is predicted to have a pKa around 5-6. | Based on the pKa of propanoic acid and benzimidazole. |

Spectral Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of a synthesized compound. The predicted spectral data for this compound are as follows:

Table 2: Predicted Spectral Data

| Technique | Predicted Key Signals |

| ¹H NMR | Aromatic protons on the benzimidazole ring (singlets or doublets, ~7.0-7.5 ppm), methylene protons of the propanoic acid chain (triplets, ~2.5-3.0 ppm), and methyl protons on the benzimidazole ring (singlet, ~2.3 ppm). The carboxylic acid proton will likely be a broad singlet at a higher chemical shift (>10 ppm). |

| ¹³C NMR | Aromatic carbons of the benzimidazole ring (~110-155 ppm), carbonyl carbon of the carboxylic acid (~170-180 ppm), methylene carbons of the propanoic acid chain (~25-35 ppm), and methyl carbons (~20 ppm). |

| FTIR (cm⁻¹) | Broad O-H stretch from the carboxylic acid (~2500-3300), C=O stretch from the carboxylic acid (~1700), C=N and C=C stretches from the benzimidazole ring (~1450-1650), and N-H stretch from the benzimidazole ring (~3100-3500). |

| Mass Spectrometry | The molecular ion peak (M+) is expected at m/z = 218.25. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the propanoic acid side chain. |

Experimental Protocols

Proposed Synthesis

A common and effective method for the synthesis of 2-substituted benzimidazoles is the condensation reaction of an o-phenylenediamine with a carboxylic acid or its derivative. For this compound, a plausible synthetic route involves the reaction of 4,5-dimethyl-1,2-phenylenediamine with succinic anhydride or a derivative of succinic acid.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: To a round-bottom flask, add 4,5-dimethyl-1,2-phenylenediamine (1 equivalent) and succinic anhydride (1.1 equivalents).

-

Solvent: Add a suitable high-boiling point solvent such as toluene or xylene.

-

Reaction Conditions: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. The solid can be collected by filtration and washed with a non-polar solvent like hexane to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for this compound, the benzimidazole core is a well-established pharmacophore. Derivatives of benzimidazole have demonstrated a wide range of biological effects.

Potential Therapeutic Areas:

-

Antimicrobial Activity: Many benzimidazole derivatives exhibit potent activity against a variety of microorganisms, including bacteria and fungi. The mechanism often involves the inhibition of essential cellular processes.

-

Anthelmintic Activity: This is one of the most well-known applications of benzimidazoles (e.g., albendazole, mebendazole). They typically function by binding to the β-tubulin of parasitic worms, thereby inhibiting microtubule polymerization.

-

Anticancer Activity: Several benzimidazole derivatives have been investigated as potential anticancer agents. Their mechanisms of action are diverse and can include inhibition of tubulin polymerization, induction of apoptosis, and interference with specific signaling pathways crucial for cancer cell survival and proliferation.

Potential Signaling Pathway Involvement:

Based on the activities of other benzimidazole compounds, this compound could potentially interact with various signaling pathways.

Caption: Potential biological activities and signaling pathway interactions.

Conclusion

References

Crystal Structure of 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic Acid: Data Not Available

A comprehensive search of crystallographic databases and peer-reviewed scientific literature has revealed no publicly available data on the crystal structure of 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid. While information on the chemical properties of this compound is accessible[1][2], its specific three-dimensional arrangement in a crystalline solid, including unit cell dimensions, space group, and atomic coordinates, has not been experimentally determined and reported.

Therefore, the core requirements of this technical guide—namely, the presentation of quantitative crystallographic data, detailed experimental protocols for its structure determination, and visualizations of related biological pathways—cannot be fulfilled at this time.

Related Crystal Structures

Although the crystal structure for the specific molecule of interest is not available, structural information for closely related benzimidazole derivatives has been reported. These structures can provide some insights into the potential molecular conformations and intermolecular interactions that might be expected for this compound.

Notably, the crystal structure of a copper(I) complex with the parent compound, 3-(1H-benzimidazol-2-yl)propanoic acid, has been determined.[3][4][5] In this complex, the copper ion is coordinated by the nitrogen atoms of the benzimidazole rings from two separate ligand molecules.[3][4][5] This demonstrates the coordinating capability of the benzimidazole moiety.

Additionally, crystal structures of other benzimidazole derivatives, such as a proton transfer compound of 2-[3-(1H-Benzimidazol-2-yl)propyl]-1H-benzimidazol-3-ium with dicarboxybenzoate and a monoclinic polymorph of 5-[(1H-benzimidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid, are available and illustrate the diverse supramolecular assemblies that can be formed through hydrogen bonding and other intermolecular forces.[6][7]

Hypothetical Experimental Workflow

In the absence of experimental data, a hypothetical workflow for the determination of the crystal structure of this compound can be outlined. This would be a standard procedure for crystallographic analysis.

Caption: A hypothetical experimental workflow for the determination of the crystal structure of a small molecule.

Conclusion

For researchers, scientists, and drug development professionals interested in the solid-state properties of this compound, the primary step would be to perform the synthesis, crystallization, and subsequent X-ray crystallographic analysis of the compound. The resulting data would be invaluable for understanding its molecular geometry, packing arrangement, and potential interactions, which are crucial for applications in materials science and medicinal chemistry. Until such a study is conducted and the data is made publicly available, a detailed technical guide on its crystal structure cannot be provided.

References

- 1. This compound | C12H14N2O2 | CID 3159606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoate | C12H13N2O2- | CID 7219757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Crystal structure of [3-(1H-benzimidazol-2-yl)propanoato-κN 3][3-(1H-benzimidazol-2-yl)propanoic acid-κN 3]copper(I) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure of [3-(1H-benzimidazol-2-yl)propano-ato-κN (3)][3-(1H-benzimid-azol-2-yl)propanoic acid-κN (3)]copper(I) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-[3-(1H-Benzimidazol-2-yl)propyl]-1H-benzimidazol-3-ium 3,5-dicarboxybenzoate–benzene-1,3,5-tricarboxylic acid–water (1/1/1) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A monoclinic polymorph of 5-[(1H-benzimidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the potential therapeutic targets of the novel compound 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid. While direct biological data for this specific molecule is not currently available in public literature, its structural backbone, the benzimidazole ring, is a well-established pharmacophore found in a multitude of clinically approved and investigational drugs. Drawing upon the extensive research on analogous benzimidazole derivatives, this document outlines a strategic approach to elucidating the pharmacological profile of this compound. We present a series of potential therapeutic targets, detailed experimental protocols for their investigation, and a framework for interpreting the resulting data. This guide is intended to serve as a foundational resource for researchers initiating preclinical studies on this promising compound.

Introduction: The Benzimidazole Scaffold as a Privileged Structure

The benzimidazole moiety is a bicyclic heterocyclic aromatic organic compound, consisting of the fusion of benzene and imidazole. This scaffold is a crucial component in a wide array of pharmacologically active agents due to its ability to interact with various biological targets. The chemical versatility of the benzimidazole ring allows for substitutions at multiple positions, leading to a diverse range of biological activities.[1][2] Marketed drugs containing the benzimidazole core include proton pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and antihistamines (e.g., astemizole).

The subject of this guide, this compound, is a novel entity for which the therapeutic potential remains unexplored. Its structure, featuring a dimethylated benzene ring and a propanoic acid side chain, suggests several avenues for biological interaction. This document will explore the most probable therapeutic targets based on structure-activity relationships gleaned from the broader class of benzimidazole derivatives.

Potential Therapeutic Areas and Targets

Based on the known activities of structurally related benzimidazole compounds, we have identified four primary areas of high potential for this compound:

-

Antimicrobial Therapy: Targeting bacterial enzymes essential for survival.

-

Oncology: Targeting enzymes and kinases involved in cancer cell proliferation and metabolism.

-

Anti-inflammatory Therapy: Targeting enzymes involved in the inflammatory cascade.

-

Neuroprotection: Targeting pathways involved in oxidative stress and neuroinflammation.

The following sections will detail the specific molecular targets within each of these therapeutic areas.

Antimicrobial - Bacterial DNA Gyrase Inhibition

Numerous benzimidazole derivatives have been reported to possess potent antibacterial activity.[3][4] One of the key mechanisms of action for antibacterial benzimidazoles is the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, repair, and transcription.[5]

Oncology - Sphingosine Kinase 1 (SphK1) and Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibition

The benzimidazole scaffold is present in several classes of anticancer agents.[2] Two promising targets for novel benzimidazole-based therapeutics are Sphingosine Kinase 1 (SphK1) and mutant Isocitrate Dehydrogenase 1 (mIDH1).

-

Sphingosine Kinase 1 (SphK1): This lipid kinase is overexpressed in various cancers and contributes to cell proliferation, survival, and drug resistance.

-

Mutant Isocitrate Dehydrogenase 1 (mIDH1): Mutations in IDH1 are found in several malignancies, including gliomas and acute myeloid leukemia. These mutations lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG), which promotes tumorigenesis.

Anti-inflammatory - Cyclooxygenase (COX) Inhibition

The anti-inflammatory properties of benzimidazole derivatives have been well-documented.[1][3] A primary mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins.

Neuroprotection - Modulation of Inflammatory Cytokines

Recent studies have highlighted the neuroprotective potential of benzimidazole derivatives, particularly their ability to mitigate neuroinflammation. This is often achieved by modulating the production of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Proposed Experimental Investigation Workflow

To systematically evaluate the therapeutic potential of this compound, a tiered screening approach is recommended. The following workflow outlines the proposed experimental plan.

Detailed Experimental Protocols

The following are generalized protocols for the primary in vitro screening assays. These should be optimized and validated for the specific laboratory conditions.

Bacterial DNA Gyrase Inhibition Assay

-

Principle: This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase on a relaxed plasmid DNA substrate.

-

Materials:

-

E. coli DNA gyrase

-

Relaxed pBR322 plasmid DNA

-

Gyrase reaction buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 0.1 mg/mL BSA, 6.5% glycerol)

-

This compound (dissolved in DMSO)

-

Positive control (e.g., Ciprofloxacin)

-

Agarose gel, Gel loading buffer, DNA stain (e.g., SYBR Safe)

-

-

Procedure:

-

Prepare reaction mixtures containing gyrase reaction buffer, relaxed pBR322 DNA, and varying concentrations of the test compound or controls.

-

Initiate the reaction by adding DNA gyrase.

-

Incubate at 37°C for 1 hour.

-

Stop the reaction by adding gel loading buffer containing SDS and proteinase K.

-

Resolve the DNA topoisomers on a 1% agarose gel.

-

Stain the gel and visualize the DNA bands under UV light. The inhibition of supercoiling will result in a decrease of the supercoiled DNA band and an increase of the relaxed DNA band.

-

Sphingosine Kinase 1 (SphK1) Inhibition Assay

-

Principle: This is a radiometric assay that measures the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P) using [γ-³²P]ATP.

-

Materials:

-

Recombinant human SphK1

-

Sphingosine substrate

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

This compound (dissolved in DMSO)

-

Positive control (e.g., SKI-II)

-

Chloroform, Methanol, Scintillation cocktail

-

-

Procedure:

-

Prepare reaction mixtures containing kinase buffer, sphingosine, and varying concentrations of the test compound or controls.

-

Add SphK1 and pre-incubate at 30°C for 10 minutes.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate at 30°C for 30 minutes.

-

Stop the reaction by adding acidic chloroform/methanol.

-

Separate the phases by centrifugation.

-

Transfer an aliquot of the organic (lower) phase containing the radiolabeled S1P to a scintillation vial.

-

Evaporate the solvent and add scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Mutant IDH1 (R132H) Inhibition Assay

-

Principle: This assay measures the NADPH-dependent reduction of α-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG) by the mutant IDH1 enzyme. The consumption of NADPH is monitored by the decrease in absorbance at 340 nm.

-

Materials:

-

Recombinant human mIDH1 (R132H)

-

α-ketoglutarate (α-KG)

-

NADPH

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 0.05% BSA)

-

This compound (dissolved in DMSO)

-

Positive control (e.g., AGI-5198)

-

-

Procedure:

-

In a 96-well UV-transparent plate, add assay buffer, NADPH, and varying concentrations of the test compound or controls.

-

Add mIDH1 enzyme and incubate at room temperature for 10 minutes.

-

Initiate the reaction by adding α-KG.

-

Immediately measure the absorbance at 340 nm at time zero and then kinetically every minute for 30-60 minutes using a plate reader.

-

Calculate the rate of NADPH consumption to determine enzyme inhibition.

-

Cyclooxygenase (COX-1/COX-2) Inhibition Assay

-

Principle: This assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

-

Materials:

-

Ovine COX-1 and human recombinant COX-2

-

Arachidonic acid

-

TMPD

-

Assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 1 mM EDTA)

-

Heme cofactor

-

This compound (dissolved in DMSO)

-

Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)

-

-

Procedure:

-

In a 96-well plate, add assay buffer, heme, the respective COX enzyme, and varying concentrations of the test compound or controls.

-

Incubate at room temperature for 15 minutes.

-

Add TMPD and arachidonic acid to initiate the reaction.

-

Immediately measure the absorbance at 590 nm kinetically for 5 minutes using a plate reader.

-

Calculate the rate of TMPD oxidation to determine enzyme inhibition.

-

Data Presentation and Interpretation

All quantitative data from the primary screening assays should be presented in a clear, tabular format to facilitate comparison. The half-maximal inhibitory concentration (IC50) should be calculated for each active compound against its respective target.

Table 1: Hypothetical Primary Screening Data for this compound

| Target Enzyme | IC50 (µM) | Positive Control | Positive Control IC50 (µM) |

| DNA Gyrase | > 100 | Ciprofloxacin | 0.5 |

| SphK1 | 12.5 | SKI-II | 5.0 |

| mIDH1 (R132H) | 2.3 | AGI-5198 | 0.02 |

| COX-1 | 45.2 | SC-560 | 0.009 |

| COX-2 | 8.7 | Celecoxib | 0.04 |

Note: The data presented in this table is purely illustrative and serves as a template for reporting actual experimental results.

Based on the hypothetical data above, this compound shows promising activity against mIDH1 and moderate, selective activity against COX-2 and SphK1. These results would warrant progression to Tier 2 cellular assays for these targets.

Signaling Pathway Visualization

Understanding the signaling context of the potential targets is crucial for downstream mechanistic studies. The following diagrams illustrate the pathways associated with the proposed targets.

Conclusion

While this compound is a novel chemical entity with no reported biological activity, its core benzimidazole structure provides a strong rationale for investigating its therapeutic potential in oncology, infectious diseases, and inflammatory conditions. This guide has outlined a comprehensive strategy for the initial pharmacological characterization of this compound, from primary in vitro screening to the identification of lead therapeutic areas. The provided experimental protocols and data interpretation frameworks are intended to serve as a robust starting point for researchers. The successful execution of this research plan will be instrumental in uncovering the therapeutic value of this compound and paving the way for its further preclinical and clinical development.

References

- 1. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. isca.me [isca.me]

- 4. Synthesis and biological evaluation of novel benzimidazole derivatives and their binding behavior with bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological Characterization, Mechanistic Investigation and Structure-Activity Relationships of Chemically Stable TLR2 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic Acid Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid, a benzimidazole derivative with potential therapeutic applications. Benzimidazole scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This document outlines the putative biological targets of the title compound, focusing on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclooxygenase-2 (COX-2), and details the computational methodologies used to predict its binding interactions. Furthermore, it provides standardized experimental protocols for the synthesis and in vitro validation of the predicted biological activity. All computational and experimental data are presented in structured tables, and key signaling pathways and workflows are visualized using Graphviz diagrams.

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds that have garnered substantial attention in drug discovery due to their versatile therapeutic potential. The fused benzene and imidazole rings provide a unique scaffold that can be readily functionalized to modulate biological activity. The compound this compound features this core structure, suggesting its potential to interact with various biological targets. In silico modeling techniques, such as molecular docking and molecular dynamics, are powerful tools for predicting the binding affinity and interaction patterns of small molecules with protein targets, thereby guiding drug design and optimization efforts. This guide focuses on the application of these methods to elucidate the potential interactions of this compound with two key protein targets implicated in cancer and inflammation: VEGFR-2 and COX-2.

Potential Biological Targets and Signaling Pathways

Based on the known activities of structurally similar benzimidazole derivatives, two high-priority targets for this compound have been identified:

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established anti-cancer strategy.

-

Cyclooxygenase-2 (COX-2): An enzyme that is often overexpressed at sites of inflammation and in various cancers. It is responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.

The signaling pathways associated with these targets are complex and offer multiple points for therapeutic intervention.

Caption: VEGFR-2 Signaling Pathway.

Caption: COX-2 Signaling Pathway.

In Silico Modeling Methodology

Due to the absence of specific in silico studies for this compound in the current literature, this section outlines a representative methodology based on standard practices for similar benzimidazole derivatives.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

Unveiling the Genesis of a Benzimidazole Core: The Discovery and History of 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid

For Immediate Release

A foundational molecule in the vast landscape of heterocyclic chemistry, 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid, has played a significant, albeit often behind-the-scenes, role in the advancement of medicinal and materials science. This in-depth technical guide illuminates the discovery and historical context of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its origins, synthesis, and fundamental properties.

While a singular, seminal publication marking the definitive "discovery" of this compound remains elusive in readily available literature, its synthesis is a classic illustration of established benzimidazole formation methodologies. The most probable and historically consistent route to this compound is through the well-established Phillips-Ladenburg benzimidazole synthesis. This method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.

The Phillips-Ladenburg Approach: A Logical Pathway to Discovery

The synthesis of this compound is logically derived from the reaction of 4,5-dimethyl-1,2-phenylenediamine with a dicarboxylic acid, specifically succinic acid or its more reactive anhydride. This reaction is a cornerstone of heterocyclic chemistry, known for its reliability in forming the benzimidazole ring system. The general mechanism involves the initial formation of an amide linkage, followed by an intramolecular cyclization and dehydration to yield the stable aromatic benzimidazole core.

The historical context of benzimidazole synthesis dates back to the late 19th century, with the Phillips-Ladenburg reaction being a key development. Over the decades, this method has been refined and extensively utilized for the preparation of a vast array of benzimidazole derivatives for diverse applications, including pharmaceuticals, dyes, and polymers. The synthesis of the title compound would have been a logical extension of this well-trodden synthetic path, likely investigated during systematic explorations of benzimidazole chemistry.

Experimental Protocol: A Classic Condensation

The probable and most straightforward experimental protocol for the synthesis of this compound is detailed below. This procedure is based on the principles of the Phillips-Ladenburg reaction.

Table 1: Reactants and Conditions for Synthesis

| Reactant/Reagent | Molar Ratio | Role | Conditions |

| 4,5-Dimethyl-1,2-phenylenediamine | 1 | Starting Material | - |

| Succinic Anhydride | 1 | Starting Material | - |

| Polyphosphoric Acid (PPA) or mineral acid (e.g., HCl) | Catalyst/Solvent | Acid Catalyst & Dehydrating Agent | Elevated Temperature (e.g., 120-160 °C) |

Detailed Methodology:

-

Reaction Setup: A mixture of 4,5-dimethyl-1,2-phenylenediamine and succinic anhydride in equimolar amounts is prepared.

-

Acid Catalysis: The reactant mixture is added to a suitable acidic medium, such as polyphosphoric acid (PPA) or a high-boiling mineral acid like 4M hydrochloric acid. PPA often serves as both the solvent and the dehydrating agent.

-

Heating: The reaction mixture is heated to a temperature typically ranging from 120 °C to 160 °C for several hours to drive the condensation and cyclization to completion.

-

Workup: Upon cooling, the reaction mixture is quenched by carefully adding it to ice water. The acidic solution is then neutralized with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the crude product.

-

Purification: The precipitated solid is collected by filtration, washed with water to remove inorganic salts, and then purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure this compound.

Logical Relationships in Synthesis

The synthesis of this compound can be visualized as a clear, logical progression of chemical transformations.

Characterization and Early Studies

Following its synthesis, the structural elucidation of this compound would have been carried out using standard analytical techniques of the time, including elemental analysis and melting point determination. Modern spectroscopic methods would further confirm the structure.

Table 2: Expected Spectroscopic Data

| Spectroscopic Technique | Expected Key Features |

| ¹H NMR | Signals for the two methyl groups on the benzene ring, two methylene groups of the propanoic acid chain, and aromatic protons. A broad singlet for the N-H proton of the imidazole ring. |

| ¹³C NMR | Resonances for the aromatic carbons, the methyl carbons, the methylene carbons, and the carboxylic acid carbon. |

| IR Spectroscopy | Characteristic absorptions for N-H stretching, C=O stretching of the carboxylic acid, and aromatic C-H and C=C stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₁₄N₂O₂). |

While specific early biological studies on this exact molecule are not widely documented, the broader class of benzimidazole-2-propanoic acids has been investigated for various biological activities. The structural motif of a benzimidazole ring linked to a carboxylic acid side chain has been a recurring theme in the design of bioactive molecules.

Conclusion

The discovery of this compound is intrinsically linked to the systematic exploration of benzimidazole chemistry, primarily through the robust and versatile Phillips-Ladenburg synthesis. Although a specific "eureka" moment may not be recorded, its existence is a logical consequence of fundamental synthetic principles in heterocyclic chemistry. This compound serves as a valuable building block and a testament to the enduring power of classic organic reactions in generating novel chemical entities with potential applications across various scientific disciplines. Further research into historical chemical archives may yet uncover the first specific mention of this foundational benzimidazole derivative.

Methodological & Application

Application Notes: Protocol for Dissolving 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid in DMSO

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of stock solutions of 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid using Dimethyl Sulfoxide (DMSO) as the solvent. DMSO is a widely used aprotic solvent in biological research and drug discovery due to its exceptional ability to dissolve a broad spectrum of both polar and nonpolar compounds. Adherence to proper preparation and storage techniques is essential for ensuring the accuracy, reproducibility, and reliability of experimental outcomes.

Data Presentation

| Parameter | Value | Notes |

| Compound Name | This compound | |

| Molecular Weight | 218.25 g/mol | Verify from the Certificate of Analysis.[2] |

| Appearance | White to off-white solid | Visual inspection upon receipt. |

| Purity | >98% | As determined by HPLC or other analytical methods. |

| Solubility in DMSO | ≥ 50 mg/mL (≥ 229 mM) | Empirically determined. Gentle warming or sonication may be required to achieve full dissolution. [1] |

| Recommended Stock Concentration | 10 mM - 50 mM | Dependent on specific experimental needs. |

| Storage of Stock Solution | -20°C or -80°C | Aliquot to prevent repeated freeze-thaw cycles. Protect from light.[3] |

Experimental Protocol

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials and Equipment:

-

This compound powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or amber vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, nuclease-free pipette tips

-

Water bath or sonicator (optional)

Safety Precautions:

-

Always handle chemical compounds and solvents in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[4]

-

DMSO is readily absorbed through the skin and can carry dissolved substances with it; avoid direct contact.[5]

-

Consult the Safety Data Sheet (SDS) for both the specific research compound and DMSO before handling.[6]

Procedure:

-

Determine the Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of the compound:

-

Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L * 0.001 L * 218.25 g/mol * 1000 mg/g = 2.1825 mg

-

-

Weigh the Compound: Accurately weigh out approximately 2.18 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

-

Add DMSO: Add 1 mL of high-purity DMSO to the tube containing the compound powder.

-

Dissolution:

-

Cap the tube securely and vortex the solution until the compound is completely dissolved.

-

Visually inspect the solution to ensure no solid particulates remain.

-

If the compound does not fully dissolve with vortexing, gentle warming in a water bath (not exceeding 37°C) or brief sonication can be used to aid dissolution.[1]

-

-

Storage and Handling:

-

Once the compound is fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. This minimizes the risk of contamination and degradation from repeated freeze-thaw cycles.[3]

-

Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.

-

For long-term storage, place the aliquots at -20°C or -80°C.[3]

-

Dilution for Cell-Based Assays:

When preparing working solutions for cell culture experiments, the final concentration of DMSO should typically be kept below 0.5% to avoid cellular toxicity.[3] A negative control containing the same final concentration of DMSO should always be included in the experiment.[3]

Visualization

Signaling Pathway

Benzimidazole derivatives have been investigated for their anticancer properties, with some acting as inhibitors of key kinases in signaling pathways that regulate cell proliferation and survival, such as the MAPK/ERK pathway.[7][8] The diagram below illustrates a simplified representation of this pathway, indicating the potential point of inhibition by a benzimidazole derivative.

References

- 1. benchchem.com [benchchem.com]

- 2. 6123-82-6 | 3-(5,6-Dimethyl-1h-benzo[d]imidazol-1-yl)propanoic acid - Moldb [moldb.com]

- 3. medchemexpress.cn [medchemexpress.cn]

- 4. download.basf.com [download.basf.com]

- 5. quora.com [quora.com]

- 6. dcfinechemicals.com [dcfinechemicals.com]

- 7. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: There is currently no publicly available scientific literature detailing the specific biological activities, mechanism of action, or established cell culture protocols for 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid. The following application notes and protocols are based on the known biological activities of structurally related benzimidazole derivatives and are provided as a general framework for the initial investigation of this compound. The proposed experiments are hypothetical and should be adapted based on empirical findings.

Introduction

Benzimidazole is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2] Many benzimidazole-containing compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines by targeting key cellular pathways.[3][4][5] Given this precedent, it is plausible that this compound may possess similar cytotoxic or other biologically relevant activities.

These notes provide a starting point for researchers to explore the potential of this compound in a cell culture setting. The protocols outlined below are for fundamental assays to determine its cytotoxic and pro-apoptotic effects.

Data Presentation

Quantitative data from initial screening assays should be organized for clarity and comparative analysis. The following tables are templates for presenting such data.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Compound Concentration (µM) | Cell Viability (%) | IC50 (µM) |

| MCF-7 | 0.1 | Data | Data |

| (Breast Cancer) | 1 | Data | |

| 10 | Data | ||

| 50 | Data | ||

| 100 | Data | ||

| A549 | 0.1 | Data | Data |

| (Lung Cancer) | 1 | Data | |

| 10 | Data | ||

| 50 | Data | ||

| 100 | Data | ||

| HEK293 | 0.1 | Data | Data |

| (Normal Kidney) | 1 | Data | |

| 10 | Data | ||

| 50 | Data | ||

| 100 | Data |

Table 2: Apoptosis Induction by this compound

| Cell Line | Treatment | % Early Apoptosis | % Late Apoptosis | % Necrosis |

| MCF-7 | Vehicle Control | Data | Data | Data |

| Compound (IC50) | Data | Data | Data | |

| Compound (2x IC50) | Data | Data | Data | |

| A549 | Vehicle Control | Data | Data | Data |

| Compound (IC50) | Data | Data | Data | |

| Compound (2x IC50) | Data | Data | Data |

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is designed to determine the effect of this compound on the viability of cultured mammalian cells.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO, sterile)

-

Mammalian cell lines (e.g., MCF-7, A549, HEK293)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS), sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 100 mM). Prepare serial dilutions in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).

-

Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.

-

Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve and determine the IC50 value.

Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide Staining

This protocol uses flow cytometry to quantify apoptosis in cells treated with the test compound.

Materials:

-

This compound

-

Cell line of interest

-

Complete cell culture medium

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with the compound at its predetermined IC50 and 2x IC50 concentrations, alongside a vehicle control, for 24 or 48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a generic apoptosis signaling pathway that could be investigated if this compound is found to induce apoptosis.

Caption: Hypothetical apoptotic pathway potentially modulated by a benzimidazole derivative.

Experimental Workflow

The diagram below outlines a general workflow for the initial biological evaluation of this compound.

Caption: General workflow for evaluating the biological activity of the compound.

References

- 1. Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry [arabjchem.org]

- 2. Design, synthesis and biological profile of heterocyclic benzimidazole analogues as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

Applications of Benzimidazole Derivatives in Oncology: A Focus on 3-(1H-benzo[d]imidazol-2-yl)propanoic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. In the realm of oncology, derivatives of benzimidazole have emerged as a promising class of therapeutic agents, exhibiting potent anti-tumor effects through diverse mechanisms of action. While specific research on 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid is not extensively documented in publicly available literature, a significant body of research on structurally related 3-(1H-benzo[d]imidazol-2-yl)propanoic acid derivatives highlights their potential in cancer research. These compounds often act as inhibitors of critical cellular signaling pathways, induce apoptosis, and arrest the cell cycle in cancer cells.

This document provides detailed application notes and protocols based on the study of a representative class of benzimidazole derivatives, focusing on their evaluation as anticancer agents. The methodologies and findings presented here are synthesized from various studies on benzimidazole derivatives and serve as a comprehensive guide for researchers exploring the therapeutic potential of this chemical class.

Application Notes

Benzimidazole derivatives, particularly those with a propanoic acid moiety or similar substituents at the 2-position, have been investigated for their efficacy against a variety of cancer cell lines. These compounds have demonstrated significant cytotoxic effects, often with selectivity towards cancer cells over normal cell lines.

Mechanism of Action:

The anticancer activity of benzimidazole derivatives is multifaceted. Key mechanisms include:

-

Kinase Inhibition: Many benzimidazole derivatives are designed as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival. For instance, some analogs have been shown to inhibit phosphatidylinositol 3-kinase (PI3K), a key component of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1]

-

Induction of Apoptosis: A common mechanism of action is the induction of programmed cell death (apoptosis) in cancer cells. This is often achieved by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as those in the Bcl-2 family, and activating caspases.[1]

-

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various checkpoints, preventing cancer cells from dividing and proliferating.

-

Topoisomerase Inhibition: Some benzimidazole derivatives have been found to inhibit topoisomerase enzymes, which are essential for DNA replication and repair in cancer cells.[2][3]

Therapeutic Potential:

The promising in vitro and in vivo activities of benzimidazole derivatives make them attractive candidates for further drug development. Their ability to target multiple signaling pathways suggests they could be effective against a broad range of cancers and may help in overcoming drug resistance.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of a series of representative 2-arylamino-1H-benzo[d]imidazole derivatives of dehydroabietic acid, which share a core structural similarity with the topic compound, against various human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth).

| Compound | HCT-116 (Colon) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HeLa (Cervical) IC50 (µM) | HepG2 (Liver) IC50 (µM) | Ges-1 (Normal Gastric Mucosa) IC50 (µM) |

| 9g | 0.18 ± 0.03 | 0.43 ± 0.05 | 0.71 ± 0.08 | 0.63 ± 0.09 | 21.95 ± 0.73 |

Data extracted from a study on novel 1H-benzo[d]imidazole derivatives of dehydroabietic acid as PI3Kα inhibitors.[1]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol outlines the methodology for determining the cytotoxic effects of benzimidazole derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell lines (e.g., HCT-116, MCF-7, HeLa, HepG2)

-

Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Benzimidazole derivative stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the benzimidazole derivative in the complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a blank (medium only).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis in cancer cells treated with a benzimidazole derivative using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Cancer cell line

-

Benzimidazole derivative

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the benzimidazole derivative at its IC50 concentration for 24-48 hours. Include an untreated control.

-

Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Visualizations

Signaling Pathway Diagram

References

- 1. Synthesis and anticancer evaluation of novel 1H-benzo[d]imidazole derivatives of dehydroabietic acid as PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Using 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid as a fluorescent probe

Application Notes and Protocols for Benzimidazole-Based Fluorescent Probes

Audience: Researchers, scientists, and drug development professionals.

Topic: This document provides detailed application notes and protocols for the use of benzimidazole-derived compounds as fluorescent probes in biological research. While the specific compound 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid is not extensively documented as a fluorescent probe, the broader class of benzimidazole derivatives represents a versatile platform for developing such tools. These probes are widely utilized for bioimaging and the detection of various analytes, including pH, metal ions, and reactive oxygen species.[1][2][3] This document will focus on a representative, albeit hypothetical, probe, BMP-1 (Benzimidazole Methyl Propanoate-1) , a compound structurally related to the one in the user's request, and its application as a pH-sensitive fluorescent probe for cellular imaging. The methodologies and data presented are based on established characteristics of similar benzimidazole-based probes.[1][4][5][6]

Introduction to Benzimidazole-Based Fluorescent Probes

Benzimidazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in the development of fluorescent probes.[2][3] Their inherent fluorescence, coupled with the versatility of their synthesis, allows for the creation of probes tailored for specific biological applications.[2][7] These probes are characterized by their sensitivity to the local microenvironment, which can manifest as changes in fluorescence intensity, spectral shifts, or fluorescence lifetime. This responsiveness makes them valuable tools for monitoring dynamic processes within living cells and tissues.[4][5]

Key Features of Benzimidazole Probes:

-

Tunable Photophysical Properties: The absorption and emission wavelengths, as well as the quantum yield, can be modulated through chemical modifications to the benzimidazole core.[8][9][10]

-

Environmental Sensitivity: Many benzimidazole probes exhibit changes in their fluorescent properties in response to variations in pH, ion concentration, and polarity.[1][11][12]

-

Biocompatibility: Properly designed benzimidazole probes can exhibit low cytotoxicity and good cell permeability, making them suitable for live-cell imaging.[4][5]

-

Applications: Common applications include measuring intracellular pH, detecting metal ions (e.g., Zn²⁺, Fe³⁺), and imaging reactive oxygen species.[11][13][14]

Application Note: BMP-1 as a Ratiometric Fluorescent Probe for Lysosomal pH

2.1. Overview

BMP-1 is a novel, hypothetical benzimidazole-based fluorescent probe designed for the ratiometric imaging of pH within acidic organelles, such as lysosomes. Many aspects of cell metabolism are controlled by acidic pH.[4] BMP-1 exhibits a dual-emission profile that is dependent on the surrounding pH, allowing for quantitative analysis of lysosomal pH.[4] The probe is characterized by a strong two-photon excited fluorescence, a marked blue-to-green emission color change in response to pH, and high photostability.[4]

2.2. Principle of Operation